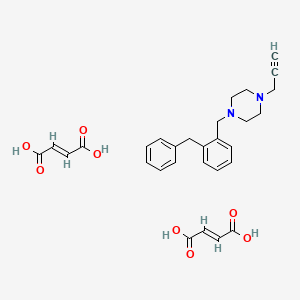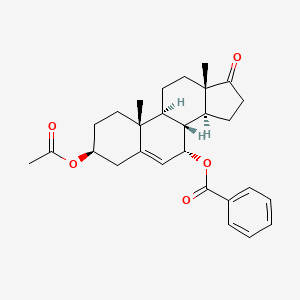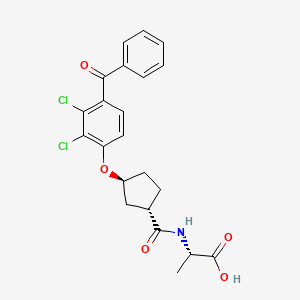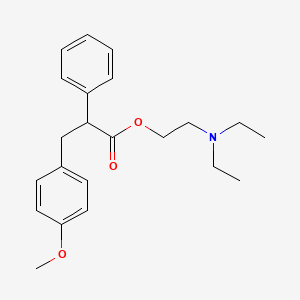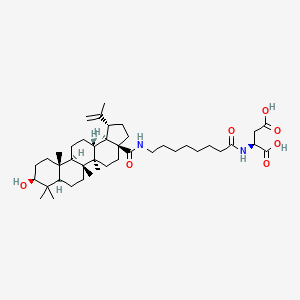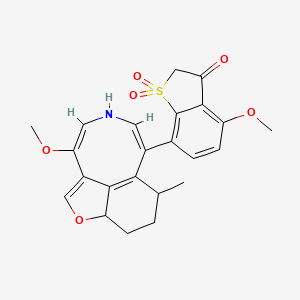
4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3138 I.S.” is a fluorocarbon elastomeric coating material used primarily for fiber-reinforced-resin composite structures. It is known for its excellent chemical resistance, thermal stability, and mechanical properties, making it suitable for various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of fluorocarbon elastomeric compounds typically involves the polymerization of fluorinated monomers. The process often includes the use of initiators and specific reaction conditions to achieve the desired polymer structure. For instance, the polymerization of vinylidene fluoride with hexafluoropropylene can be carried out in the presence of peroxides as initiators under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of fluorocarbon elastomeric coatings involves the formulation of two-component systems that can be brushable or sprayable. These systems are designed to be mixed just before application to ensure optimal performance. The components typically include a base resin and a curing agent, which react to form a durable and chemically resistant coating .
Análisis De Reacciones Químicas
Types of Reactions
Fluorocarbon elastomers like “3138 I.S.” undergo various chemical reactions, including:
Oxidation: These compounds are generally resistant to oxidation due to the strong carbon-fluorine bonds.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving fluorocarbon elastomers include strong acids, bases, and nucleophiles. The reactions typically require controlled conditions such as specific temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted fluorocarbon compounds .
Aplicaciones Científicas De Investigación
Fluorocarbon elastomeric compounds like “3138 I.S.” have a wide range of scientific research applications:
Chemistry: Used as coatings for chemical reactors and pipelines due to their chemical resistance.
Biology: Employed in the fabrication of biocompatible materials for medical devices.
Medicine: Utilized in the development of drug delivery systems and prosthetics.
Mecanismo De Acción
The mechanism of action of fluorocarbon elastomers involves their ability to form strong carbon-fluorine bonds, which contribute to their chemical resistance and thermal stability. These compounds interact with various molecular targets, including metal surfaces and other polymers, to form durable coatings. The pathways involved in their action include polymerization and cross-linking reactions that enhance their mechanical properties .
Comparación Con Compuestos Similares
Similar Compounds
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and chemical resistance.
Perfluoroalkoxy (PFA): Offers similar chemical resistance but with improved mechanical properties.
Fluoroelastomers (FKM): Provide excellent resistance to heat, chemicals, and oils.
Uniqueness
“3138 I.S.” stands out due to its specific formulation as a two-component system, which allows for easy application and curing. Its unique combination of chemical resistance, thermal stability, and mechanical properties makes it particularly suitable for demanding industrial applications .
Propiedades
Número CAS |
94864-74-1 |
|---|---|
Fórmula molecular |
C19H28N2O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1-[3-(diethylamino)propanoyl]-4-phenylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C19H28N2O2/c1-3-20(4-2)13-10-18(23)21-14-11-19(16-22,12-15-21)17-8-6-5-7-9-17/h5-9,16H,3-4,10-15H2,1-2H3 |
Clave InChI |
QOGHKTAUEOAMAW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


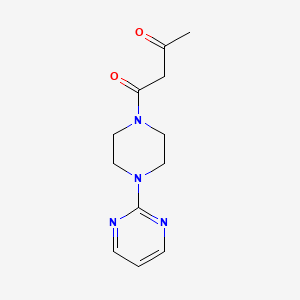


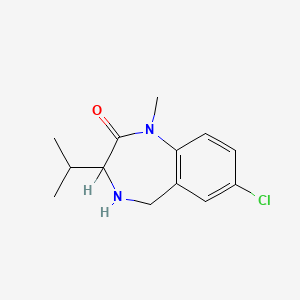
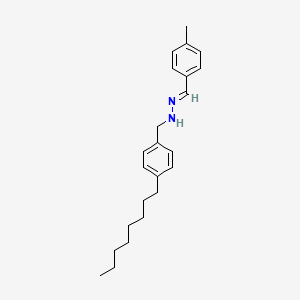
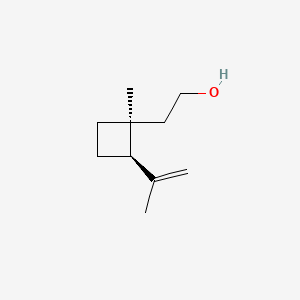

![9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12729825.png)
